Cas no 85-55-2 (2-(4-Methylbenzoyl)benzoic acid)

2-(4-Methylbenzoyl)benzoic acid structure
85-55-2 structure
商品名:2-(4-Methylbenzoyl)benzoic acid
CAS番号:85-55-2
MF:C15H12O3
メガワット:240.253984451294
MDL:MFCD00020287
CID:34351
PubChem ID:66563

2-(4-Methylbenzoyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Methylbenzoyl)benzoic acid
    • 2-(p-Toluoyl)benzoic acid
    • 4-Methylbenzophenone-2-carboxylic acid
    • 2-(4-Toluoyl)benzoic acid
    • 2-(4-Methylbenzoyl)benzenecarboxylic acid
    • 4-Methylbenzophenone-2'-carboxylic Acid
    • p-Toluoyl-o-benzoic Acid
    • Benzoicacid, o-(p-toluoyl)- (6CI,7CI,8CI)
    • 2-(4'-Methylbenzoyl)benzoic acid
    • 4'-Methyl-2-benzoylbenzoic acid
    • 4'-Methylbenzophenone-2-carboxylic acid
    • NSC 11224
    • o-(p-Toluoyl)benzoic acid
    • Benzoic acid, 2-(4-methylbenzoyl)-
    • 2-p-Toluoylbenzoic acid
    • 2-(p-Toluyl)benzoic acid
    • Benzoic acid, o-(p-toluoyl)-
    • 4DN9G70PQF
    • 2-[(4-methylphenyl)carbonyl]benzoic acid
    • 2-(4-Methyl-benzoyl)-benzoic acid
    • 2-(4-METHYLBENZOYL)BENZOIC ACI D
    • NSC11224
    • 2-(4-Methyl-Benzoyl)Benzoic Acid
    • Maybridge1_003
    • 2-(4-METHYLBENZOYL)BENZOICACID
    • SR-01000597212
    • SR-01000597212-1
    • HMS550P08
    • EN300-17146
    • UNII-4DN9G70PQF
    • BBL013167
    • FT-0608920
    • AG-205/01795008
    • UNM000011084701
    • NSC-11224
    • CCG-241929
    • 85-55-2
    • ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • T0308
    • A841359
    • 2-(4-methylbenzoyl)-benzoic acid
    • 5Y-1180
    • D97732
    • 2-(4-methylbenzoyl)benzoate
    • F0850-6789
    • MFCD00020287
    • DTXSID6058926
    • Z56893178
    • p-Toluyl-o-benzoic acid
    • STK398304
    • Q27259453
    • CHEMBL83270
    • EINECS 201-614-3
    • W-104079
    • Maybridge1_003330
    • BDBM50145840
    • Oprea1_759926
    • 2-p-toluoylbenzoesyre
    • 2-(P-TOLUYL)BENZOIC ACID [MI]
    • UNM-0000306020
    • SCHEMBL503364
    • o-(p-toluyl)benzoic acid
    • AKOS000119491
    • 2-(p-Toluoyl)benzoicacid
    • 2-(4-Methylbenzoyl)benzoic acid (ACI)
    • Benzoic acid, o-(p-toluoyl)- (6CI, 7CI, 8CI)
    • 2-(4′-Methylbenzoyl)benzoic acid
    • 4-Methylbenzophenone-2′-carboxylic acid
    • 4′-Methyl-2-benzoylbenzoic acid
    • 4′-Methylbenzophenone-2-carboxylic acid
    • SY048441
    • ALBB-020003
    • benzoic acid, 2-(p-toluoyl)-
    • DB-030194
    • NS00038974
    • MDL: MFCD00020287
    • インチ: 1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
    • InChIKey: ICQOWIXIHDDXDI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C(C2C=CC(C)=CC=2)=O)=CC=CC=1)O
    • BRN: 2111078

計算された属性

  • せいみつぶんしりょう: 240.07900
  • どういたいしつりょう: 240.078644
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • 互変異性体の数: 4
  • トポロジー分子極性表面積: 54.4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 結晶性水分子を含む結晶は、100℃で無水結晶となる甘味を有する角柱状結晶である
  • 密度みつど: 1.1783 (rough estimate)
  • ゆうかいてん: 138.0 to 142.0 deg-C
  • ふってん: 342.97°C (rough estimate)
  • フラッシュポイント: 244.4 °C
  • 屈折率: 1.5570 (estimate)
  • PSA: 54.37000
  • LogP: 2.92420
  • ようかいせい: エタノール、ベンゼン、エーテル、アセトン、沸騰トルエンに溶けやすく、沸騰水に微溶解する
  • マーカー: 9539

2-(4-Methylbenzoyl)benzoic acid セキュリティ情報

2-(4-Methylbenzoyl)benzoic acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-(4-Methylbenzoyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D756094-500g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98.0%
500g
$365 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0308-25G
2-(p-Toluoyl)benzoic Acid
85-55-2 >98.0%(T)
25g
¥170.00 2024-04-15
Key Organics Ltd
5Y-1180-10MG
2-(4-methylbenzoyl)benzoic acid
85-55-2 >95%
10mg
£63.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P31410-25g
2-(4-Methylbenzoyl)benzoic acid
85-55-2 98%,T
25g
¥148.0 2024-07-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12795-100g
2-(4-Toluoyl)benzoic acid, 98%
85-55-2 98%
100g
¥447.00 2023-03-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12795-2500g
2-(4-Toluoyl)benzoic acid, 98%
85-55-2 98%
2500g
¥6393.00 2023-03-16
Enamine
EN300-17146-0.25g
2-(4-methylbenzoyl)benzoic acid
85-55-2 94%
0.25g
$19.0 2023-09-20
Enamine
EN300-17146-1.0g
2-(4-methylbenzoyl)benzoic acid
85-55-2 94%
1g
$0.0 2023-05-17
Enamine
EN300-17146-2.5g
2-(4-methylbenzoyl)benzoic acid
85-55-2 94%
2.5g
$20.0 2023-09-20
Life Chemicals
F0850-6789-5g
2-(4-methylbenzoyl)benzoic acid
85-55-2 95%+
5g
$60.0 2023-09-07

2-(4-Methylbenzoyl)benzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Silver carbonate Catalysts: Palladium trifluoroacetate Solvents: 1,2-Dimethoxyethane ;  24 h, 165 °C
リファレンス
Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids
Miao, Jinmin; et al, Organic Letters, 2013, 15(12), 2930-2933

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Biotechnological process for producing alcohols, aldehydes and carboxylic acids
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
リファレンス
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Construction of an isoquinolinone framework from carboxylic-ester-directed umpolung ring opening of methylenecyclopropanes
Wei, Hao-Zhao; et al, Chemical Communications (Cambridge, 2021, 57(85), 11201-11204

ごうせいかいろ 5

はんのうじょうけん
リファレンス
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Toluene
リファレンス
Regioselectivity in the reaction of alkylbenzenes with phthalic anhydride
Stanescu, Michaela Dina, Scientific Bulletin - Polytechnic Institute of Bucharest, 1990, 52(3-4), 67-72

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Toluene
リファレンス
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

ごうせいかいろ 8

はんのうじょうけん
リファレンス
The synthesis of some monomethylanthracenamines
Castle, Raymond N.; et al, Collection of Czechoslovak Chemical Communications, 1991, 56, 2269-77

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
1.2 Reagents: Water Solvents: Ethyl acetate
リファレンス
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Catalysts: Acetic acid
リファレンス
Synthesis and some reactions of 1-arylisoindoles
Moussa, G. E. M.; et al, Revue Roumaine de Chimie, 1982, 27(4), 549-55

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Construction of Cyclopenta[b]naphthalenol Frameworks by Weinreb Amide-Directed Umpolung Ring Opening of Methylenecyclopropanes
Wei, Hao-Zhao; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3948-3953

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Aspects of tautomerism. Part XI. Substituent effects on solvolysis of o-benzoylbenzoic acid chloride derivatives
Bhatt, M. Vivekananda; et al, Indian Journal of Chemistry, 1980, (6), 487-91

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
1.3 Reagents: Hydrochloric acid ,  Water
リファレンス
Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups
Chakiri, Abdel B.; et al, Royal Society Open Science, 2017, 4(8), 170451/1-170451/7

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Aluminum chloride ,  1H-Imidazolium, 3-butyl-1-ethyl-, bromide (1:1) ;  20 - 30 min, 60 °C
リファレンス
Ultrasound-promoted Friedel-Crafts acylation of arenes and cyclic anhydrides catalyzed by ionic liquid of [bmim]Br/AlCl3
Fekri, Leila Zare; et al, Russian Journal of General Chemistry, 2014, 84(9), 1825-1829

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium dichromate
リファレンス
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Toluene ;  rt; 4 h, 50 °C
リファレンス
Copper catalyzed one-pot difluoroalkylation and lactonization of unsaturated carboxylic acids
Yuan, Fangyuan; et al, Organic Chemistry Frontiers, 2018, 5(22), 3306-3309

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
2.2 Reagents: Water Solvents: Ethyl acetate
リファレンス
AlCl3-DMF complex as catalyst in the Friedel-Craft reaction. The reactivity of anhydrides and chlorides of dicarboxylic acids
Taverne, Thierry; et al, Bulletin des Societes Chimiques Belges, 1997, 106(12), 791-801

2-(4-Methylbenzoyl)benzoic acid Raw materials

2-(4-Methylbenzoyl)benzoic acid Preparation Products

2-(4-Methylbenzoyl)benzoic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
A841359
清らかである:99%
はかる:500g
価格 ($):209.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:85-55-2)2-(4-Methylbenzoyl)benzoic acid
sfd18548
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ